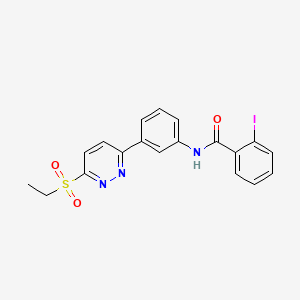

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide” is a chemical compound that is part of the pyridazinone class of compounds . Pyridazinone derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .

Synthesis Analysis

The synthesis of pyridazinone derivatives, like “N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide”, often involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Scientific Research Applications

Synthesis and Electrophysiological Activity

Research into the synthesis of N-substituted benzamide derivatives, including those similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide, has shown potential for developing new selective class III agents for cardiac electrophysiological modulation. These compounds exhibit potency in vitro comparable to sematilide, indicating their viability as electrophysiological agents (Morgan et al., 1990).

Radiolabelled Compounds for Receptor Imaging

Development of radiolabelled nonpeptide angiotensin II antagonists incorporating sulfonamide moieties has been explored for AT1 receptor imaging. These compounds show promise in medical diagnostics, highlighting the versatility of sulfonamides in developing targeted imaging agents (Hamill et al., 1996).

Antimicrobial Applications

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies demonstrate the potential of these compounds as antimicrobial agents, with some novel thiazole, pyridone, pyrazole, and chromene derivatives showing promising results against bacterial and fungal strains (Darwish et al., 2014).

Antimalarial and Potential COVID-19 Applications

Investigations into antimalarial sulfonamides have extended into potential applications against COVID-19. Computational calculations and molecular docking studies suggest some sulfonamide derivatives may have efficacy against SARS-CoV-2, indicating a broad spectrum of potential therapeutic applications (Fahim & Ismael, 2021).

Solubility and Thermodynamic Studies

The solubility of pyridazinone derivatives in various solvents has been studied, providing insights into the physicochemical properties crucial for drug formulation and development. These studies are vital for understanding the drug's behavior in biological systems (Imran et al., 2017).

Antifungal Activity

Research on N-(1-phenyl-4-carbetoxypyrazol-5-yl)- and N-(indazol-yl)-2-iodobenzamides, structurally related to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide, has shown significant antifungal activity against phytopathogenic strains, suggesting their potential in agricultural applications (Raffa et al., 2002).

properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16IN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYHIVKDSJHMSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16IN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-iodobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2984690.png)

![2-Mercapto-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2984692.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)

amine](/img/structure/B2984697.png)

![1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2984698.png)

![N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide](/img/structure/B2984703.png)